(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one
Description
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one is a chiral cyclohexanone derivative characterized by a methyl group at the C2 position and a nitro group at the C6 position. This compound is of interest in organic synthesis and medicinal chemistry due to the nitro group’s electron-withdrawing effects and the methyl group’s steric influence, which modulate ring conformation and reaction pathways .
Properties
CAS No. |
80594-90-7 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
HYCOIAFXVYRZBA-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1=O)[N+](=O)[O-] |
Canonical SMILES |
CC1CCCC(C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-Methyl-6-nitrocyclohexan-1-one typically involves the nitration of a suitable cyclohexanone derivative. One common method is the nitration of 2-methylcyclohexanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperature.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products
Reduction: (2S,6R)-2-Methyl-6-aminocyclohexan-1-one.
Oxidation: (2S,6R)-2-Carboxy-6-nitrocyclohexan-1-one.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,6R)-2-Methyl-6-nitrocyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
The structural and functional similarities of (2S,6R)-2-Methyl-6-nitrocyclohexan-1-one to other cyclohexanone derivatives are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison with key analogs:
Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Differences |
|---|---|---|---|---|
| (6R)-6-Methylcyclohex-2-en-1-one | C₇H₁₀O | 110.16 g/mol | Cyclohexenone, methyl | Lacks nitro group; unsaturated ring |
| 4-Nitrocyclohexan-1-one | C₆H₉NO₃ | 143.14 g/mol | Cyclohexanone, nitro | No methyl group; different stereochemistry |
| (2R,3R,6S)-2-Hydroxy-6-methyl-3-(prop-1-en-2-yl)cyclohexan-1-one | C₁₁H₁₆O₂ | 180.24 g/mol | Hydroxy, methyl, isopropenyl | Additional hydroxyl and isopropenyl groups |
Key Observations :
- Electron-Withdrawing Effects : The nitro group in this compound increases electrophilicity at the carbonyl carbon compared to (6R)-6-Methylcyclohex-2-en-1-one, making it more reactive toward nucleophiles (e.g., Grignard reagents) .
- Steric and Conformational Effects : The methyl group at C2 induces steric hindrance, reducing axial attack rates compared to analogs like 4-nitrocyclohexan-1-one. This hindrance also stabilizes specific chair conformations, influencing regioselectivity in reactions .
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